
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19NO•HCl. It has a molecular weight of 229.74 g/mol. The IUPAC name for this compound is cyclohexyl (furan-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Ligand Design
Studies on diiron(III) complexes with tridentate 3N ligands, including those with similar structural motifs to Cyclohexyl(5-methylfuran-2-yl)methanamine, indicate their efficacy as catalysts for selective hydroxylation of alkanes. These findings underscore the potential of such compounds in designing ligands for metal complexes with specific catalytic activities, suggesting that Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride could be explored in similar contexts (Sankaralingam & Palaniandavar, 2014).
Organic Synthesis and Drug Development
Research on copper complexes bearing methylthiophenyl and methylfuranyl derivatives of cyclohexane-1,2-diamine, akin to the furanyl component in Cyclohexyl(5-methylfuran-2-yl)methanamine, highlights their application in catalysis, particularly in asymmetric Henry reactions. This suggests the broader utility of furanyl and cyclohexylamine derivatives in synthetic organic chemistry and potential drug development processes (Cho et al., 2015).
Pharmacological Research
Novel aryloxyethyl derivatives of methanamine compounds have been investigated as "biased agonists" of serotonin receptors, indicating a promising avenue for the development of new antidepressant drugs. This illustrates the role of methanamine derivatives in pharmacological research, potentially encompassing compounds like Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride in exploring new therapeutic agents (Sniecikowska et al., 2019).
Material Science and Polymerization
Palladium(II) complexes containing cyclohexylamine derivatives have shown significant catalytic activity in the polymerization of methyl methacrylate, a process crucial for producing polymers with specific properties. This underlines the potential of cyclohexylamine derivatives in material science and polymer chemistry, suggesting that similar compounds, including Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride, could be utilized in developing new polymeric materials (Kim et al., 2014).
Eigenschaften
IUPAC Name |
cyclohexyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10;/h7-8,10,12H,2-6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDIUMBFPPVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



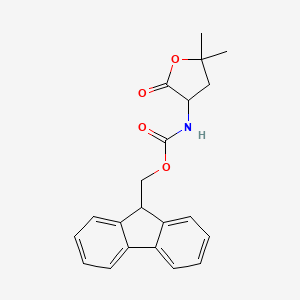
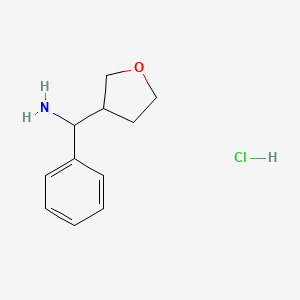

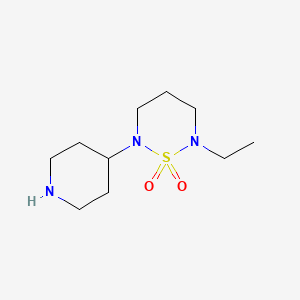

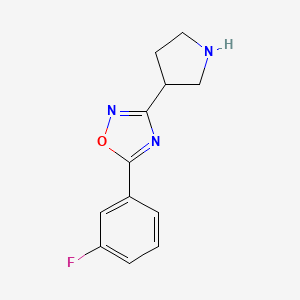
![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)
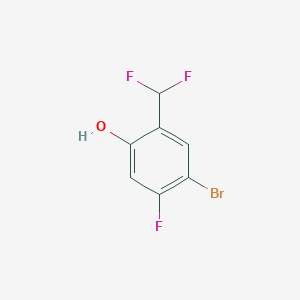

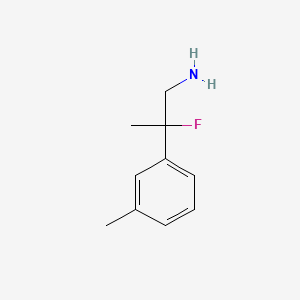
![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)
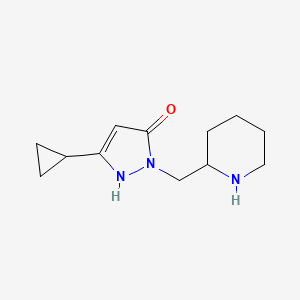
![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)